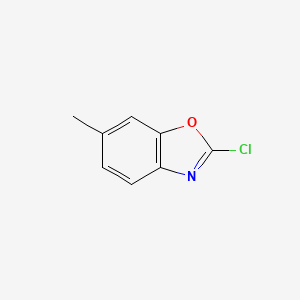

2-Chloro-6-methyl-benzooxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Benzoxazoles, including 2-Chloro-6-methyl-benzooxazole, can be synthesized using various methods. One common approach involves the cyclodesulfurization of corresponding thioureas . Another method involves the use of 2-aminophenol as a precursor . The choice of method depends on the specific requirements of the synthesis, such as the desired yield and the available starting materials .Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methyl-benzooxazole consists of a benzene ring fused with an oxazole ring. The benzene ring contains a chlorine atom at the 2-position and a methyl group at the 6-position .Scientific Research Applications

Synthesis of Benzazoles

“2-Chloro-6-methyl-benzooxazole” is used in the synthesis of benzazoles . An efficient water-catalyzed method has been developed for the synthesis of 2-substituted benzimidazoles, benzoxazoles, and benzothiazoles in one step . This method excludes the usage of toxic metal catalysts and bases to produce benzazoles in good to excellent yields .

Green Chemistry

The compound plays a significant role in green chemistry . Water has gained tremendous attention as an effective alternative for reaction medium to reduce the environmental unsustainability . The unique physico-chemical properties of water also amplify the reactivity and selectivity of organic synthesis . It is reported that the internal pressure of water facilitates the association of a reactant in a solvent cavity during a reaction through "forced hydrophobic interactions" .

Drug Discovery

Benzazoles motifs, such as benzimidazoles, benzoxazoles, and benzothiazoles, are a key component of modern drug discovery . They constitute vital pharmacophores in numerous biologically relevant compounds . These molecules are well recognized as antitumor, antifungal, antiviral, anticonvulsant, antiinflammatory, antiulcer, antihypertensive, and antihelminthic agents .

Pharmaceutical Applications

Numerous drugs including omeprazole (proton-pump inhibitor), candesartan, telmisartan (AT1 receptor antagonist), dabigatran (direct thrombin inhibitor), flunoxaprofen (NSAID), and riluzole (sodium channel blocker) also comprise benzazoles .

Industrial Applications

Heterocyclic Chemistry

“2-Chloro-6-methyl-benzooxazole” is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. Heterocyclic compounds are widely used in many areas of chemistry, including drug design, agrochemicals, and dyes.

Safety and Hazards

2-Chloro-6-methyl-benzooxazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as a combustible liquid and is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be used only in a well-ventilated area with appropriate protective clothing and eye protection .

Future Directions

While specific future directions for 2-Chloro-6-methyl-benzooxazole are not mentioned in the literature, benzoxazoles in general are a focus of ongoing research due to their wide range of biological activities. They are being studied for their potential use in the treatment of various diseases, and new synthetic strategies are being developed to improve their production .

Mechanism of Action

Target of Action

Benzoxazole derivatives, a group to which this compound belongs, have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

Benzoxazole derivatives have been known to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of 2-Chloro-6-methyl-benzooxazole indicate that it has high gastrointestinal absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -5.13 cm/s . The compound exhibits lipophilicity, with various Log Po/w values ranging from 1.9 to 3.09 . It is soluble, with Log S values ranging from -3.91 to -3.3 .

Result of Action

Benzoxazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-methyl-benzooxazole. It’s worth noting that the synthesis of benzoxazole derivatives has been moving towards more environmentally friendly and sustainable methodologies .

properties

IUPAC Name |

2-chloro-6-methyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEOKTJHYLXEKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443336 |

Source

|

| Record name | 2-chloro-6-methyl-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3621-83-8 |

Source

|

| Record name | 2-chloro-6-methyl-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine](/img/structure/B1366355.png)

![7-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1366360.png)

![1-[(3,5-Dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B1366381.png)

![{1-[(3,5-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1366387.png)